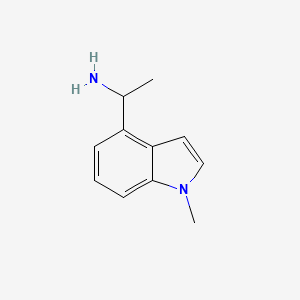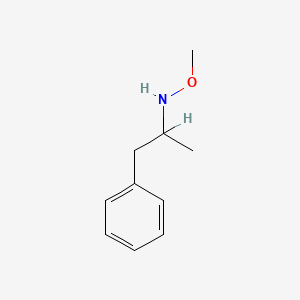
1(2H)-Isoquinolinone, 5-(difluoromethoxy)-
Vue d'ensemble
Description
1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is a chemical compound characterized by the presence of an isoquinolinone core with a difluoromethoxy substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, which utilizes difluoromethylation reagents to introduce the CF2H group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the difluoromethoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinolinones .
Applications De Recherche Scientifique
1(2H)-Isoquinolinone, 5-(difluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to various enzymes or receptors . This interaction can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole.
2-Mercaptoimidazole: Known for its biological activities.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Utilized in various chemical syntheses.
Uniqueness: 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its hydrogen-bonding capabilities, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-(difluoromethoxy)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-6(8)4-5-13-9(7)14/h1-5,10H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTRKFMIOFLRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-](/img/structure/B3147737.png)


